Methyl 2-(4-butan-2-ylphenyl)acetate
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Overview
Description
Methyl 2-(4-butan-2-ylphenyl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.
Major Products
Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.
Reduction: 2-(4-butan-2-ylphenyl)ethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma
Mechanism of Action
The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent and in flavorings.
Ethyl acetate: Another common ester with similar uses in solvents and flavorings.
Methyl butanoate: Known for its fruity aroma, used in perfumes and flavorings
Uniqueness
Methyl 2-(4-butan-2-ylphenyl)acetate is unique due to the presence of the butan-2-yl group on the phenyl ring, which imparts distinct chemical and physical properties compared to simpler esters
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-(4-butan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
YHAGIMZWSIXFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
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